Methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate
Description
Methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate (CAS: 1980040-15-0) is a substituted phenylacetic acid ester featuring a cyano group at the 2-position and a nitro group at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₁₂N₂O₄, with a molecular weight of 300.28 g/mol. The compound is synthesized via esterification or substitution reactions, as demonstrated in a protocol yielding 56% as a yellow oil . Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 8.49 (d, J = 2.4 Hz, 1H), 8.36 (dd, J = 2.4, 8.8 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.39–7.32 (m, 5H), 5.55 (s, 1H), 3.80 (s, 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.5, 148.6, 146.6, 137.5, 135.4, 130.9, 129.3, 128.4, 127.8, 127.4, 115.5, 114.2, 54.5, 53.0.
- HRMS (ESI): [M+Na]⁺ calcd. 319.0680, found 319.0689 .
This compound is utilized in advanced organic synthesis and materials science, with a notable commercial price of €1,884.00 per 100 mg due to its specialized applications .
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15(11-5-3-2-4-6-11)14-8-7-13(18(20)21)9-12(14)10-17/h2-9,15H,1H3 |
InChI Key |
BDLGLOJNSUUCHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Substituted Halobenzenes
The synthesis begins with the nitration of 4-substituted halobenzenes (X = Br, Cl, F) using a mixed acid system (concentrated HNO₃ and H₂SO₄). This step introduces the nitro group at the ortho position relative to the halogen, forming 2-X-5-nitrobenzene derivatives. The reaction proceeds via electrophilic aromatic substitution, with the mixed acid generating the nitronium ion (NO₂⁺) as the active electrophile.
Key conditions :
The halogen substituent directs nitration to the ortho position, minimizing para-substitution byproducts. For example, nitration of 1,4-dibromobenzene yields 2,5-dibromo-nitrobenzene with 90% efficiency.
Substitution with Cyanoacetate Esters
The nitrated intermediate undergoes nucleophilic aromatic substitution with methyl cyanoacetate (NC-CH₂-COOCH₃) under alkaline conditions. Potassium carbonate or sodium hydroxide deprotonates the cyanoacetate, generating a strong nucleophile that displaces the halogen atom.
Reaction parameters :
-
Base: K₂CO₃ or NaOH
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 80°C
-
Duration: 4–6 hours
This step forms 2-nitro-4-substituted benzyl cyanide intermediates. For instance, reacting 2,5-dibromo-nitrobenzene with methyl cyanoacetate produces 2-nitro-4-bromobenzyl cyanide.
Hydrolysis and Esterification
The benzyl cyanide intermediate is hydrolyzed to the corresponding carboxylic acid using strong acids (e.g., HCl) or bases (e.g., KOH). Subsequent esterification with methanol in the presence of sulfuric acid yields the target methyl ester.
Hydrolysis conditions :
Esterification conditions :
-
Alcohol: Methanol
-
Catalyst: H₂SO₄
-
Temperature: Reflux (65°C)
-
Duration: 6–8 hours
-
Yield: 85–90%
Industrial Production Methods
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Automated systems regulate temperature, pressure, and stoichiometry, reducing byproduct formation. Key advancements include:
-
Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse across batches.
-
Solvent recovery : Distillation systems reclaim DMSO and methanol, lowering costs.
-
Process analytical technology (PAT) : Real-time monitoring ensures consistent product quality.
Reaction Optimization and Conditions
Temperature and Solvent Effects
Optimal nitration occurs at 30–40°C; higher temperatures promote side reactions like oxidation. Polar aprotic solvents (e.g., DMSO) stabilize intermediates during substitution, while dichloromethane minimizes acid degradation during nitration.
Catalytic Systems
Yield Comparison Across Steps
| Step | Yield (%) | Key Byproducts |
|---|---|---|
| Nitration | 90 | Dinitro compounds |
| Substitution | 95 | Unreacted halobenzene |
| Hydrolysis | 91 | Amide derivatives |
| Esterification | 88 | Diesters |
Challenges and Limitations
-
Regioselectivity : Competing para-substitution during nitration requires precise stoichiometry.
-
Functional group stability : The cyano group may hydrolyze under acidic conditions, necessitating pH control.
-
Scale-up risks : Exothermic reactions during nitration demand robust cooling systems.
Comparative Analysis of Synthetic Methods
The patent-derived route offers a 40–70% overall yield, outperforming traditional Friedel-Crafts alkylation (25–35% yield). Key advantages include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
Key Observations :
- Electronic Effects: The 2-cyano and 4-nitro groups in the target compound create strong electron-withdrawing effects, enhancing electrophilicity at the ester carbonyl compared to carbazole derivatives (e.g., 13a–e in ), which exhibit electron-rich aromatic systems .
- Synthetic Yields : The target compound’s yield (56%) is comparable to carbazole analogs (46–71%) but lower than simpler esters like methyl 2-phenylacetoacetate, which is produced at scale for forensic applications .
Functional Group Comparisons
Table 2: Functional Group Impact on Reactivity
Key Observations :
- Nitro vs. Cyano: The nitro group in the target compound increases polarity and oxidative stability compared to analogs with only cyano substituents (e.g., Ethyl 2-(2-cyanophenyl)acetate) .
- Carbazole Derivatives : Carbazole-containing esters (e.g., 13d in ) exhibit higher thermal stability due to aromatic stacking, whereas the target compound’s nitro group may limit thermal resilience .
Biological Activity
Methyl 2-(2-cyano-4-nitrophenyl)-2-phenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 250.22 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation, potentially leading to reduced tumor growth and inflammatory responses.
- Antioxidant Activity : It may exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress in cells. This action is crucial in preventing cellular damage associated with various diseases.
- Modulation of Signaling Pathways : Research indicates that this compound can modulate key signaling pathways, such as the NF-κB pathway, which is involved in inflammatory responses and cancer cell survival.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The results are summarized in the following table:
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 30 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 20 | Disruption of cell cycle progression |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a potent inhibitory effect, suggesting its potential as a therapeutic agent for bacterial infections.
- Investigation into Anticancer Properties : In a laboratory study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
